molecular formula C10H19NO4 B7962594 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B7962594
M. Wt: 217.26 g/mol
InChI Key: RFNZPQBRSIZDHQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a chiral amino acid ester derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester at the carboxyl terminus. This compound is structurally characterized by:

  • Stereochemistry: The (2R) configuration at the α-carbon, critical for applications in asymmetric synthesis and peptide chemistry.
  • Functional groups: The Boc group enhances solubility in organic solvents and protects the amino group during synthetic processes, while the methyl ester facilitates selective deprotection under mild conditions.
  • Applications: Primarily used as an intermediate in pharmaceutical research, particularly for synthesizing enantiomerically pure peptides or small-molecule drugs .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZPQBRSIZDHQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes . The use of flow microreactors also allows for better scalability and sustainability in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Forms new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate but differ in substituents, stereochemistry, or chain length, leading to distinct properties and applications.

Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate

  • Key differences: Substituent: A 4-iodo group on the butanoate chain. Stereochemistry: (S)-configuration at the α-carbon vs. (R) in the target compound. Molecular weight: 343.16 g/mol (vs. ~231 g/mol for unsubstituted analogs), due to the iodine atom .
  • Properties: Optical rotation: [α] = +21.9° (CHCl₃), indicating pronounced chirality. Stability: Requires storage at 2–8°C to prevent decomposition. Applications: The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for radiopharmaceutical synthesis .

Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}pentanoate

  • Key differences: Chain length: Pentanoate (5-carbon backbone) vs. butanoate (4-carbon). Molecular weight: 231.29 g/mol, lower than the iodinated analog but higher than the hypothetical butanoate derivative .
  • Properties: Solubility: Compatible with common organic solvents (e.g., DMSO, ethanol). Storage: Stable at 2–8°C, similar to other Boc-protected esters. Applications: Used in peptide elongation due to its extended hydrophobic chain, which influences secondary structure formation in synthetic peptides .

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid

  • Key differences :
    • Functional group : Free carboxylic acid (vs. methyl ester).
    • Stereochemistry : Additional (3S)-methyl substituent.
    • CAS number : 55780-90-0 .
  • Properties :
    • Reactivity : The free acid enables direct coupling via carbodiimide chemistry, bypassing ester hydrolysis steps.
    • Safety profile : Classified for laboratory use only, with hazards including skin/eye irritation .

Comparative Data Table

Property Target Compound* Methyl (S)-4-iodobutanoate Methyl (2R)-pentanoate (2R,3S)-3-methylpentanoic Acid
Molecular formula C₁₀H₁₉NO₄ (estimated) C₁₀H₁₈INO₄ C₁₁H₂₁NO₄ C₁₁H₂₁NO₄
Molecular weight (g/mol) ~217 (estimated) 343.16 231.29 247.29
Stereochemistry (2R) (S) (2R) (2R,3S)
Key substituent None 4-iodo Pentanoate chain 3-methyl
Optical rotation Not reported +21.9° (CHCl₃) Not reported Not reported
Storage conditions Likely 2–8°C 2–8°C 2–8°C Ambient (with caution)
Primary application Peptide synthesis Radiopharmaceuticals Peptide elongation Carbodiimide-mediated coupling

Research Implications

  • Stereochemical impact: The (R)-configuration in the target compound and its pentanoate analog enhances compatibility with L-amino acid-based peptide systems, whereas the (S)-iodinated derivative serves orthogonal purposes .
  • Substituent effects : Electron-withdrawing groups (e.g., iodine) increase electrophilicity, enabling nucleophilic substitutions, while alkyl chains (e.g., 3-methyl) influence steric hindrance and solubility .

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